diethylamine acetate

Beschreibung

Nomenclature and Structural Context within Ammonium-Based Ionic Liquids

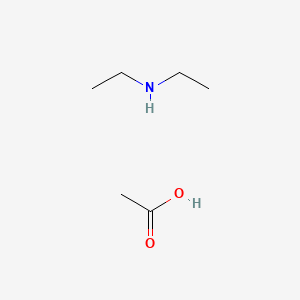

Diethylamine (B46881) acetate (B1210297) carries the chemical formula C₆H₁₅NO₂ and is systematically identified as acetic acid;N-ethylethanamine or diethylammonium (B1227033) acetate. nih.govfishersci.com It is an ionic salt composed of the diethylammonium cation (derived from diethylamine) and the acetate anion (derived from acetic acid). echemi.comnih.gov This structural characteristic places it within the broader category of ammonium-based ionic liquids (ILs). Ionic liquids are salts that exist in a liquid state at relatively low temperatures, typically below 100 °C. mdpi.com Ammonium-based ionic liquids are a type of protic ionic liquid (PIL), distinguished by a proton transfer from a Brønsted acid to a Brønsted base, forming the ionic species. mdpi.comresearchgate.netlookchem.com

Academic Significance and Current Research Landscape of Diethylamine Acetate

The academic significance of this compound stems from its properties as a protic ionic liquid. PILs offer several advantageous characteristics, including good thermal and electrochemical stability, a wide liquid temperature range, low flammability, and a straightforward synthesis procedure. mdpi.comresearchgate.net These attributes make them attractive alternatives to traditional volatile organic solvents in various chemical processes. Research involving this compound (DEAA) often focuses on understanding its micro-structural behavior in different solutions. Studies have investigated its concentration-dependent interactions with molecular solvents like water, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972). Findings indicate that self-associations of DEAA are predominant in DEAA-rich regions, while in solvent-rich regions, DEAA primarily interacts with solvent molecules, suggesting that solvents can significantly disrupt the intrinsic network of DEAA. researchgate.netlookchem.com The ability of solvents to break down the DEAA structure follows an order consistent with their dielectric constants, with water being more effective than DMSO, and DMSO more effective than acetone. researchgate.netlookchem.com

Historical Perspectives on Amine-Carboxylic Acid Interactions and Salt Formation

The interaction between amines and carboxylic acids to form salts is a fundamental concept in organic chemistry. Carboxylic acids, characterized by their carboxyl functional group (-COOH), are acidic and readily react with bases. wikipedia.orgmsu.edu Amines, being basic, act as proton acceptors in these reactions. wikipedia.orgcoconote.app When an amine is introduced to a carboxylic acid, the amine typically acts as a base, deprotonating the carboxylic acid to form a carboxylate anion and an ammonium (B1175870) cation, thus resulting in the formation of an ammonium carboxylate salt. wikipedia.orgmsu.educoconote.app This salt formation is a common and often spontaneous reaction at room temperature. coconote.app While heating these salts can sometimes lead to the formation of amides by driving off water, the direct conversion of a carboxylic acid and an amine to an amide is generally not the most efficient route and often requires specific activating agents or conditions. wikipedia.orgcoconote.appbritannica.com The formation of this compound exemplifies this classic acid-base interaction, where diethylamine (an amine) reacts with acetic acid (a carboxylic acid) to yield the ionic salt. echemi.com

Overview of this compound's Role in Modern Chemical Research

In modern chemical research, this compound plays a role as a model compound for studying protic ionic liquids and their interactions with other substances. Its applications extend to serving as a buffer solution in biochemical research, a catalyst in various organic reactions, and a precursor for other ionic liquids. echemi.com The investigation into its thermophysical properties, such as density, viscosity, and conductivity, especially in binary mixtures with molecular solvents, is crucial for optimizing its potential applications in chemical and industrial processes. lookchem.com Understanding how solvents affect the micro-structure and properties of DEAA provides insights into designing more efficient and environmentally friendly chemical systems. lookchem.com

Detailed Properties of this compound

The following table summarizes key chemical and physical properties of this compound, compiled from various research and chemical databases.

| Property Name | Value | Source Index |

| Molecular Formula | C₆H₁₅NO₂ | nih.govfishersci.com |

| Molecular Weight | 133.19 g/mol | echemi.comfishersci.com |

| PubChem CID | 167925 | nih.govfishersci.com |

| CAS Number | 20726-63-0 | echemi.comnih.govfishersci.com |

| IUPAC Name | acetic acid;N-ethylethanamine | nih.govfishersci.com |

| Synonyms | Diethylammonium acetate | echemi.comnih.gov |

| Melting Point | 47 °C (also reported as 72-73 °C) | echemi.comfishersci.com |

| Physical Form | Crystalline Powder (typically) | fishersci.com |

| Water Solubility | Hygroscopic, dissolves well in polar solvents | echemi.com |

Note: There is a reported variation in melting point data. One source indicates 47°C fishersci.com, while another suggests 72-73°C echemi.com. This discrepancy may arise from differences in purity, measurement techniques, or specific crystalline forms.

Eigenschaften

IUPAC Name |

acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.C2H4O2/c1-3-5-4-2;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHUZQKLOWYOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-89-7 (Parent) | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066646 | |

| Record name | Diethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20726-63-0 | |

| Record name | Diethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20726-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Mechanisms of Diethylamine Acetate and Analogues

Direct Synthesis via Acid-Base Neutralization Reactions

The primary and most straightforward method for synthesizing diethylamine (B46881) acetate (B1210297) is through the direct acid-base neutralization reaction between diethylamine and acetic acid. This reaction is a classic example of salt formation where the basic amine reacts with the acidic carboxylic acid.

Reaction of Diethylamine with Acetic Acid: Stoichiometric and Catalytic Considerations

The synthesis of diethylamine acetate involves the reaction of diethylamine, a weak base, with acetic acid, a weak acid, to form the corresponding salt, diethylammonium (B1227033) acetate. youtube.comcuny.edu The fundamental reaction is an exothermic acid-base neutralization. google.com In many applications, this salt is not the final product but serves as a catalyst or an intermediate. For instance, the combination of diethylamine and acetic acid is an effective catalyst for the synthesis of methacrolein (B123484). semanticscholar.orgresearchgate.net

Stoichiometrically, the reaction proceeds in a 1:1 molar ratio of diethylamine to acetic acid. However, in practice, a slight excess of one reactant, often the amine, may be used to ensure the reaction goes to completion. google.com The reaction of ethanoic acid (acetic acid) with diethylamine can also lead to the formation of diethylacetamide and water, particularly under conditions that favor dehydration. vaia.com

While the direct neutralization itself typically does not require a catalyst, the resulting this compound can act as a catalyst in other organic reactions. semanticscholar.orgresearchgate.netacademie-sciences.fr For example, it has been demonstrated as an efficient organocatalyst in the diastereoselective synthesis of 2-amino-4H-chromenes. academie-sciences.fr In some industrial processes, such as the synthesis of N,N-dimethylacetamide from ethyl acetate and dimethylamine (B145610), catalysts like tungsten trioxide or molybdenum trioxide are employed. google.com

Investigations into Solvent Effects on Salt Formation Efficiency

The choice of solvent can significantly influence the efficiency of salt formation and the properties of the resulting product. In the synthesis of pharmaceutical salts, the solvent-mediated process is conventional, though it often involves large solvent volumes. kent.ac.uk The polarity of the solvent plays a crucial role; more polar solvents can stabilize the ionic species formed, potentially increasing the reaction rate and yield. whiterose.ac.uk

For instance, in the preparation of diclofenac (B195802) diethylamine, acetone (B3395972) is used as a solvent. Diclofenac is soluble in hot acetone, while the resulting diethylamine salt precipitates out, even at reflux temperatures, allowing for effective separation. google.com The use of an anti-solvent, a solvent in which the product is insoluble, can be a deliberate strategy to induce crystallization and improve yield, although it can also lead to issues like agglomeration if not carefully controlled. acs.org

The interaction between the acid-amine complexes and the solvent is also a key factor. Solvents can stabilize these complexes through hydrogen bonding. niscpr.res.inresearchgate.net The stoichiometry of the amine-acid complexes can even be dependent on the diluent used. niscpr.res.in In non-polar solvents, the formation of ionic species is less favored. whiterose.ac.uk

Preparation of this compound as a Protic Ionic Liquid Precursor

This compound is a member of the protic ionic liquids (PILs) family, which are formed through the neutralization of a Brønsted acid with a Brønsted base. aip.org These materials are gaining attention for their tunable properties and potential applications in various fields. aip.orgresearchgate.netmdpi.com

Metathesis Routes for Ionic Liquid Generation

While direct neutralization is the most common route to this compound, metathesis reactions offer a versatile method for generating a wider range of ionic liquids from a precursor salt. mdpi.comtdl.org This typically involves a double displacement reaction. For example, starting with a diethylammonium salt with a different anion (e.g., a halide), a metathesis reaction with a metal acetate (like silver acetate or sodium acetate) would yield this compound and a metal halide precipitate. This method is widely used in the synthesis of various ionic liquids. mdpi.comtdl.orgcore.ac.uk

The synthesis of various protic ionic liquids often starts with the formation of an ammonium (B1175870) salt, which can then undergo anion exchange. tdl.org The choice of reactants in the metathesis step is guided by the solubility of the resulting salts to facilitate product separation. core.ac.uk

Proton Transfer Dynamics in Diethylamine-Acid Systems

The formation and stability of this compound are governed by proton transfer from the acetic acid to the diethylamine. frontiersin.orgua.pt The extent of this proton transfer determines the "ionicity" of the resulting liquid. In many protic ionic liquids, an equilibrium exists between the ionic species and the neutral acid and base molecules. frontiersin.orgresearchgate.net

The dynamics of this proton transfer are complex and can be influenced by factors such as temperature and the presence of other molecules. researchgate.netrsc.org At higher temperatures, there can be a shift in the equilibrium back towards the neutral species, a phenomenon known as back proton transfer. researchgate.net The stability of the resulting ions can be influenced by "self-solvation" with excess acid molecules. uregina.ca Molecular dynamics simulations are a valuable tool for studying these proton transfer events and understanding the speciation in such systems. uregina.caresearchgate.net

Comparative Studies on Synthesis of Related Ammonium Acetate Salts

The synthesis of this compound can be compared with that of other related ammonium acetate salts, such as those derived from dimethylamine or triethylamine (B128534). The fundamental principle of acid-base neutralization remains the same. cuny.edu

For example, dimethylacetamide can be prepared by the dehydration of the salt formed from dimethylamine and acetic acid. wikipedia.org It can also be produced by the reaction of dimethylamine with methyl acetate. wikipedia.org The synthesis of various dialkylammonium-based protic ionic liquids has been reported, often through direct neutralization of the corresponding amine and carboxylic acid. mdpi.comresearchgate.net

The properties of the resulting ammonium acetate salt are influenced by the nature of the amine. For instance, the degree of alkyl substitution on the nitrogen atom can affect the steric hindrance and the basicity of the amine, which in turn can influence the reaction kinetics and the stability of the resulting salt.

Interactive Data Table: Comparison of Related Ammonium Salt Synthesis

| Amine | Acid | Resulting Salt/Amide | Synthesis Notes |

| Diethylamine | Acetic Acid | This compound / Diethylacetamide | Direct neutralization is common. google.com Dehydration can lead to the amide. vaia.com |

| Dimethylamine | Acetic Acid | Dimethylamine Acetate / Dimethylacetamide | Can be formed by dehydration of the salt or reaction with methyl acetate. wikipedia.org |

| Triethylamine | Acetic Acid | Triethylamine Acetate | Used in the synthesis of protic ionic liquids. researchgate.net |

| Dioctylamine | Various Acids | Dioctylammonium Salts | Synthesized for applications as phase change materials. researchgate.net |

Advanced Synthetic Strategies and Process Optimization

The industrial synthesis of this compound and its analogues is continuously evolving, driven by the need for higher efficiency, improved product quality, greater process safety, and environmental sustainability. Advanced synthetic strategies are moving beyond traditional batch processing to incorporate innovative technologies such as continuous flow chemistry, novel catalytic systems, and real-time process monitoring. These approaches aim to optimize reaction parameters, enhance yield and purity, and minimize waste and energy consumption.

A significant focus of process optimization lies in overcoming the limitations of conventional methods. For instance, the direct acylation of diethylamine with agents like acetyl chloride is highly exothermic and produces corrosive byproducts such as hydrochloric acid. While effective, this necessitates careful thermal management and the use of acid scavengers or inert solvents to control reactivity. sld.cu Similarly, methods involving the dehydration of the diethylamine and acetic acid salt require high temperatures and acid catalysts, posing challenges for energy efficiency and material compatibility. Advanced strategies seek to address these issues through precise control of reaction conditions and the development of more efficient catalytic pathways.

Continuous Flow Chemistry

Continuous flow synthesis has emerged as a powerful strategy for the production of amine salts and their derivatives, offering substantial advantages over traditional batch methods. nih.govthieme-connect.comacs.org In a flow reactor, reagents are continuously pumped and mixed within a network of tubes or microchannels, allowing for superior control over mass and heat transfer. nih.gov This precise control is particularly beneficial for highly exothermic reactions, as the high surface-area-to-volume ratio of flow reactors enables rapid heat dissipation, preventing temperature spikes that can lead to side reactions or product degradation. nih.gov

Research into the continuous flow synthesis of related compounds, such as azetidinium salts from the reaction of epichlorohydrin (B41342) with diethylamine, has demonstrated the superiority of this approach. nih.gov Studies comparing batch and flow processes for this aminolysis reaction revealed that the flow method is not only faster but also results in higher yields. nih.gov The enhanced control over reaction parameters in a flow setup can lead to a reduction in the activation energy of the reaction. nih.gov Furthermore, the automation inherent in flow systems simplifies the process, reducing the need for manual, and potentially hazardous, operations like the dropwise addition of reactive reagents. nih.gov

The application of continuous flow has been successfully demonstrated for the chemoselective amination of alkyl halides with ammonia (B1221849) to produce primary ammonium salts in high yields. acs.orgvapourtec.com These processes often operate at elevated temperatures and pressures, conditions that are managed more safely and efficiently in a continuous reactor. thieme-connect.com The ability to integrate in-line workup and purification steps, a practice known as "telescoping," further streamlines the manufacturing process, reducing cycle times and waste generation. thieme-connect.comvapourtec.comrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Azetidinium Salt

| Parameter | Batch Method | Continuous Flow Method |

|---|---|---|

| Reactants | Epichlorohydrin, Diethylamine | Epichlorohydrin, Diethylamine |

| Solvent | Ethanol | Ethanol |

| Reaction Time | 1 hour | 60 minutes (residence time) |

| Yield | Lower | Higher |

| Process Control | Limited | High (Mass & Heat Transfer) |

| Automation | Low | High |

This table is based on findings from the synthesis of azetidinium salts, an analogue process demonstrating the advantages of flow chemistry. nih.gov

Catalytic and Process Innovations

In other contexts, the diethylamine/acetic acid system itself is used as an effective acid-base bifunctional catalyst. researchgate.net Studies on its use in aldol (B89426) condensation reactions to produce methacrolein have provided insights into its catalytic mechanism. researchgate.netsemanticscholar.org The catalytic activity is highly dependent on the ratio of the amine to the acid, as well as reaction parameters like temperature. researchgate.netsemanticscholar.org For instance, in the synthesis of methacrolein, a catalyst of diethylamine/acetic acid was found to be highly effective, achieving a 97% conversion and 94% yield under optimized conditions. semanticscholar.org

Process optimization also involves refining parameters for established industrial methods. In the synthesis of N,N-diethylacetamide using acetic anhydride (B1165640), key parameters for optimization include maintaining a slight excess of the anhydride to ensure complete amine conversion and controlling the temperature between 50–60°C to prevent thermal decomposition. Post-reaction neutralization and purification steps like fractional distillation are also critical for achieving high purity.

Table 2: Optimized Conditions for N,N-Diethylacetamide Synthesis (Acetyl Chloride Route)

| Parameter | Value |

|---|---|

| Molar Ratio (Amine:Acyl) | 1:1.1 |

| Temperature | 20–25°C |

| Catalyst | 5 wt.% ZrO₂ |

| Reaction Time | 5 hours |

| Yield | 98.5% |

Data from a 2021 study on optimizing the acetyl chloride route.

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical and chemical manufacturing, moving from a model of testing product quality after production to one where quality is built in by design (Quality by Design, QbD). rsc.orgmt.commdpi.com PAT involves designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the final product. mt.comchromnet.net

For the synthesis of this compound, PAT can be implemented to monitor and control reactions in real-time, ensuring process robustness and minimizing batch-to-batch variability. rsc.org This is achieved by using in-line or on-line analytical tools, such as:

FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational spectra. rsc.orgmdpi.comresearchgate.net This data allows for precise determination of reaction endpoints and can detect the formation of impurities.

FlowNMR: In-line Nuclear Magnetic Resonance can provide detailed structural information during the course of a reaction, offering deep process understanding. rsc.org

Calorimetry: Reaction calorimeters can measure the heat flow of a reaction in real-time, providing critical information about reaction kinetics and safety. researchgate.net

By integrating these PAT tools, especially within a continuous flow setup, manufacturers can achieve a high degree of automation and control. rsc.org Real-time data allows for immediate adjustments to process parameters (e.g., temperature, flow rate, reagent concentration) to maintain optimal conditions, ensuring consistent product quality and yield while enhancing process safety. mdpi.com This data-rich approach is fundamental to modern process optimization and the development of robust, efficient, and safe chemical manufacturing processes. mt.comresearchgate.net

Investigative Studies on Chemical Reactivity and Mechanistic Pathways

Catalytic Activity of Diethylamine (B46881) Acetate (B1210297) in Organic Transformations

Diethylamine acetate functions as an effective catalyst in a range of organic transformations, leveraging its unique acid-base properties. Its utility extends to various condensation reactions and plays a role in controlling stereochemical outcomes.

Acid-Base Bifunctional Catalysis in Aldol (B89426) Condensation Reactions

This compound has been specifically identified as an efficient acid-base bifunctional catalyst, particularly in aldol condensation reactions. hmdb.casemanticscholar.org This bifunctional nature allows it to simultaneously activate both electrophilic and nucleophilic components of the reaction. For instance, it has been successfully employed to facilitate the cross-aldol condensation between formaldehyde (B43269) and propionaldehyde (B47417) for the synthesis of methacrolein (B123484) (MAL). hmdb.casemanticscholar.org Research indicates that the catalytic efficacy in such reactions is influenced by the nucleophilicity of the amine component and steric hindrance, with the acid component acting as a co-catalyst. semanticscholar.org

Table 2: Catalytic Performance of this compound in Methacrolein Synthesis

| Reactants | Catalyst | Product | Conversion (Propionaldehyde) | Yield (Methacrolein) |

| Formaldehyde, Propionaldehyde | This compound | Methacrolein | 97% | 94% |

Mechanistic Elucidation of C-C Bond Formation Processes

Aldol condensation reactions are fundamental in organic synthesis for forming new carbon-carbon (C-C) bonds. hmdb.camagritek.comlibretexts.org In the context of this compound catalysis, the mechanism typically involves the nucleophilic attack of the amino group on the carbonyl group of an aldehyde, leading to the formation of an intermediate. semanticscholar.org For secondary amines like diethylamine, this often proceeds via an enamine/iminium ion pathway. libretexts.org The amine component (diethylamine) activates one carbonyl compound by forming an enamine, which then acts as a nucleophile to attack the second carbonyl compound. The acetate anion, as the conjugate base of acetic acid, can facilitate proton transfer steps throughout the catalytic cycle, including the deprotonation necessary for enamine formation and subsequent protonation steps leading to the final product and regeneration of the catalyst. semanticscholar.orglibretexts.org Specifically, in the synthesis of methacrolein, the Mannich base intermediate is enolated and then decomposes to yield methacrolein and regenerate the secondary amine, completing the catalytic cycle. semanticscholar.org

Organocatalytic Roles in Diastereoselective Synthesis

Diethylamine, a constituent of this compound, has been demonstrated as an effective organocatalyst in diastereoselective synthesis. researchgate.net A notable application is in the one-pot condensation reaction for the diastereoselective synthesis of medicinally relevant 2-amino-4H-chromenes. This reaction involves salicylaldehyde (B1680747) and various C-H acids, such as ethyl cyanoacetate, phenylsulfonyl acetonitrile (B52724), and malononitrile. researchgate.net Furthermore, the stereoselectivity of reactions can be influenced by the presence of acetate. For example, in the stereoselective synthesis of N-ethyl-2-arylvinyl-5-methyl fulleropyrrolidines, the reaction with diethylamine in the presence of manganese(III) acetate (a source of acetate) led predominantly to trans isomers. rsc.org This suggests a cooperative effect where the acetate component plays a role in directing the stereochemical outcome. The mechanism for fulleropyrrolidine formation in this context involves the in situ generation of arylvinyl aldehydes through an aldol reaction, stemming from an unusual C-N bond cleavage of diethylamine. rsc.org

Reaction Mechanisms Involving the Acetate Anion

The acetate anion (CH₃COO⁻), a component of this compound, plays a crucial role in various reaction mechanisms, primarily through its nucleophilic character and its ability to participate in proton transfer processes.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution reactions involve the attack of a nucleophile on a carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of a leaving group. byjus.comchemeurope.commasterorganicchemistry.comuni-hamburg.de The acetate anion can function as a nucleophile in such reactions. For instance, carboxylates (which include the acetate anion) can react with acid chlorides to form anhydrides. masterorganicchemistry.com Conversely, the acetate anion can also act as a leaving group, as seen in the formation of esters from anhydrides. masterorganicchemistry.com While specific examples of the acetate anion from this compound directly participating as a primary nucleophile or leaving group in a defined nucleophilic acyl substitution pathway are not extensively detailed, its presence in the reaction medium means it can influence these processes by acting as a counter-ion, modulating the reactivity of other species, or participating in equilibria that facilitate such substitutions.

Proton Transfer Processes in Reaction Intermediates

The acetate anion is intrinsically involved in proton transfer processes due to its basicity as the conjugate base of acetic acid. Diethylammonium (B1227033) acetate itself is classified as a protic ionic liquid, a class of compounds formed through proton transfer from a Brønsted acid to a Brønsted base. libretexts.org Studies on these acetate-based protic ionic liquids, including diethylammonium acetate, have experimentally verified proton transfer pathways, with detailed analyses of intrinsic reaction coordinates and vibrational modes. libretexts.org In organic reaction mechanisms, particularly those catalyzed by acid-base systems like this compound, proton transfer steps are ubiquitous and critical for the progression of the reaction. For example, in aldol condensations and imine/enamine formations, the acetate anion can act as a proton acceptor or donor, facilitating the necessary acid-base equilibria and stabilizing charged intermediates, thereby influencing reaction rates and pathways. libretexts.orgresearchgate.netyoutube.comnih.gov This dynamic involvement in proton shuttling underscores its fundamental role in the catalytic activity of this compound.

Advanced Applications in Chemical Processes and Materials Science Research

Utility in Chromatographic Separation Techniques

Diethylamine (B46881) acetate (B1210297), often formed in situ by combining diethylamine and acetic acid, is a valuable additive in various chromatographic separation techniques. Its presence in mobile phases can significantly influence retention, selectivity, and peak characteristics, leading to improved analytical outcomes.

Role as a Mobile Phase Additive in High-Performance Thin-Layer Chromatography (HPTLC)

In High-Performance Thin-Layer Chromatography (HPTLC), diethylamine (DEA) is frequently employed as a mobile phase additive to achieve better spot shapes, higher efficiency, and improved separation selectivity. Its primary function is to interact with and block free silanol (B1196071) groups on silica-based stationary phases wikipedia.orgfishersci.chsigmaaldrich.comuni.lu. These silanol groups can cause undesirable interactions, such as tailing and asymmetry, particularly for basic analytes. By blocking these sites, DEA minimizes secondary interactions, leading to more symmetrical peaks and enhanced chromatographic performance wikipedia.orgfishersci.ch.

Studies have demonstrated the effectiveness of DEA in HPTLC for the analysis of various compounds, including psychotropic drugs and alkaloids. For instance, the addition of DEA to mobile phases containing methanol (B129727) and dichloromethane (B109758) or diisopropyl ether has been shown to improve peak shapes, although some asymmetry might persist wikipedia.org. Optimal eluent systems for psychotropic drugs on cyano (CN) layers have been developed incorporating DEA, leading to considerable improvements in peak symmetry, system efficiency, and separation selectivity wikipedia.orgfishersci.ch.

Specific mobile phase compositions utilizing diethylamine for alkaloid fingerprinting in HPTLC include toluene:ethyl acetate:diethylamine at a ratio of 70:20:10 (v/v/v) fishersci.bejkenterprises.com.pktcichemicals.comwmcloud.orgfishersci.ca. Another example involves diethyl ether:acetone (B3395972):diethylamine (85:8:7 v/v/v) researchgate.net. For the separation of drugs like amitriptyline, fluoxetine, and codeine, mobile phases such as cyclohexane:diethyl acetate:diethyl amine (70:15:15 v/v/v) have been found acceptable, yielding specific Rf values for each compound nih.gov.

Table 1: Representative Mobile Phase Compositions with Diethylamine in HPTLC

| Analyte Class | Mobile Phase Composition (v/v/v) | Purpose | Reference |

| Alkaloids | Toluene:Ethyl Acetate:Diethylamine (70:20:10) | Fingerprinting, Separation | fishersci.bejkenterprises.com.pktcichemicals.comwmcloud.orgfishersci.ca |

| General Analytes | Diethyl Ether:Acetone:Diethylamine (85:8:7) | General Separation | researchgate.net |

| Amitriptyline, Fluoxetine, Codeine | Cyclohexane:Diethyl Acetate:Diethyl Amine (70:15:15) | Drug Separation | nih.gov |

| Psychotropic Drugs | Methanol:Water:Diethylamine (various ratios) | Peak Symmetry, Efficiency | wikipedia.orgfishersci.ch |

Application in Chiral Separations by High-Performance Liquid Chromatography (HPLC)

Diethylamine, often in conjunction with acetic acid, is a common additive in High-Performance Liquid Chromatography (HPLC) for chiral separations, particularly when using polysaccharide-based chiral stationary phases (CSPs) fishersci.cafishersci.co.ukfishersci.sewikipedia.orgwikipedia.org. The addition of basic additives like diethylamine can significantly improve the chiral resolution of strong basic compounds fishersci.cawikipedia.org. Mixtures of basic and acidic mobile phase additives, such as diethylamine acetate or trifluoroacetate, are considered acceptable and can be necessary to achieve chiral resolution and ensure proper peak shapes for basic samples or acidic chiral compounds fishersci.co.ukfishersci.sewikipedia.org.

Research findings highlight the utility of diethylamine in various chiral HPLC methods:

For the enantioseparation of omeprazole (B731) and its chiral impurities, a mobile phase consisting of methyl tert-butyl ether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1 v/v/v/v) has been successfully employed, demonstrating linearity over a specific concentration range for the (R)-enantiomer wikipedia.org.

In the separation of eslicarbazepine (B1671253) acetate and its main metabolites, an optimized mobile phase comprising acetonitrile (B52724):methanol:acetic acid:diethylamine (95:5:0.2:0.07 v/v/v/v) was developed, which proved effective for in vitro metabolism studies nih.gov. This directly illustrates the application of this compound as an in-situ additive.

The enantioseparation of ketorolac (B1673617) has been achieved using acetonitrile as the main mobile phase, containing 0.2% acetic acid and 0.05% diethylamine, among other basic additives, providing complete enantioresolution fishersci.at.

For silodosin (B1681671) enantioseparation, an amylose-based CSP utilized a mobile phase of n-heptane:ethanol:diethylamine (70:30:0.1 v/v/v), demonstrating robust results against variations in mobile phase composition, flow rate, and column temperature alfa-chemistry.com.

These applications underscore the role of diethylamine, and by extension this compound, in fine-tuning chromatographic conditions to achieve precise chiral recognition and separation.

Table 2: Diethylamine-Containing Mobile Phases in Chiral HPLC Separations

| Analyte | Column Type | Mobile Phase Composition (v/v/v/v) | Key Outcome | Reference |

| Omeprazole | Chiralpak IA (immobilized) | MtBE:Ethyl Acetate:Ethanol:Diethylamine (60:40:5:0.1) | Enantioseparation, Linearity | wikipedia.org |

| Eslicarbazepine Acetate | Cellulose tris(3-chloro-4-methylphenylcarbamate) CSP | Acetonitrile:Methanol:Acetic Acid:Diethylamine (95:5:0.2:0.07) | Chemo- and Enantioselective Separation | nih.gov |

| Ketorolac | Sepapak-2 | Acetonitrile:Acetic Acid:Diethylamine (main phase:0.2%:0.05%) | Complete Enantioresolution | fishersci.at |

| Silodosin | Chiralpak AD-3 | n-Heptane:Ethanol:Diethylamine (70:30:0.1) | Robust Enantioseparation | alfa-chemistry.com |

Enhancement of Separation Efficiency for Acidic and Basic Analytes

For basic analytes, DEA, being a strong base, interacts with ionized silanols on the stationary phase, effectively blocking these active sites and preventing their interaction with the basic compounds being analyzed. This leads to more symmetrical peaks and improved chromatographic efficiency wikipedia.orgfishersci.ch. For acidic analytes, DEA can act as an ion-pair reagent, forming ion pairs that increase the retention of the acidic compounds on the reversed-phase column, thereby enhancing their separation fishersci.bewikipedia.org.

Studies on the chromatographic behavior of acidic and basic drugs have shown that the addition of diethylamine to aqueous mobile phases, particularly with phenyl-hexyl and polar RP columns, results in more symmetrical peaks and higher system efficiency compared to C18 columns fishersci.bewikipedia.org. For instance, a method for the simultaneous determination of atorvastatin (B1662188) (an acidic compound) and amlodipine (B1666008) (a basic substance) utilized a mobile phase with acetonitrile, acetate buffer at pH 3.5, and 0.025 M/L diethylamine, achieving good linearity and robustness fishersci.bewikipedia.org.

The concept of the "2 pH rule" in reversed-phase flash chromatography also highlights the importance of pH control and additive use. For basic compounds, adjusting the mobile phase pH to approximately 2 pH units above the compound's pKa (e.g., to ~pH 11) renders them more hydrophobic, increasing retention and improving separation and peak shape. Volatile bases like diethylamine are recommended additives for this purpose citeab.com. Similarly, for acidic compounds, adjusting the pH 2 units below their pKa protonates them, making them more hydrophobic and enhancing retention and separation citeab.com. The use of mixtures of basic and acidic mobile phase additives (e.g., this compound) is acceptable and can lead to consistent results, though dedicating columns to mobile phases containing basic additives is sometimes advised to mitigate potential efficiency decreases fishersci.co.ukfishersci.sewikipedia.org.

Implementation as a Protic Ionic Liquid for Extraction and Dissolution

Protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to a Brønsted base, exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for various chemical processes, including extraction and dissolution. This compound, being a salt formed from a Brønsted base (diethylamine) and a Brønsted acid (acetic acid), can function as a protic ionic liquid.

Liquid-Liquid Extraction Studies of Metal Ions

While ionic liquids, in general, have garnered significant attention for their potential in liquid-liquid extraction of metal ions due to their tunable solubility and ability to form selective complexes guidetopharmacology.org, specific detailed research focusing solely on this compound as a protic ionic liquid for metal ion extraction is not extensively documented in the current literature. General ionic liquids are known to exploit solubility differences for biphasic catalysis and separation guidetopharmacology.org. However, studies directly investigating this compound's performance in liquid-liquid extraction of various metal ions, including detailed research findings or comparative data, were not identified within the scope of this review.

Investigation of Biopolymer Dissolution (e.g., Chitosan)

This compound has been identified as an ionic liquid capable of dissolving chitosan (B1678972) nih.gov. Chitosan, a natural biopolymer derived from chitin, is known for its insolubility in most common solvents due to its strong inherent hydrogen bonding network wikipedia.orgamericanelements.comguidetopharmacology.orguni.lu. The ability of certain ionic liquids, particularly acetate-based ones, to dissolve biopolymers like chitosan, cellulose, and silk fibroin is attributed to their capacity to disrupt these strong intra- and inter-chain hydrogen bonds within the biopolymer structure rmreagents.comsigmaaldrich.comepa.gov.

The dissolution process typically involves favorable hydrogen bond interactions between the biopolymer and the ionic liquid's cation and anion, leading to the breaking of the biopolymer's internal hydrogen bonds and subsequent solvation rmreagents.comsigmaaldrich.comepa.gov. For chitosan, the acetate anion of ionic liquids plays a significant role in this disruption rmreagents.com. The solubility of biopolymers in ionic liquids is a major advantage, enabling homogeneous reaction conditions for various applications fishersci.se.

Integration in Specialized Catalytic Systems

This compound serves as a valuable component in specialized catalytic systems, leveraging its dual acidic and basic characteristics, particularly in organic synthesis and as a component in advanced catalytic designs. lookchem.commyskinrecipes.com

Catalyst Design and Performance Optimization in Organic Synthesis

This compound functions as both a reagent and a catalyst in diverse organic synthesis applications, notably in the production of pharmaceuticals and other chemicals. lookchem.commyskinrecipes.com Its utility as an acid-base bifunctional catalyst has been demonstrated in reactions such as aldol (B89426) condensation. For instance, it effectively facilitates the cross-aldol condensation between formaldehyde (B43269) and propionaldehyde (B47417) to yield methacrolein (B123484), an important intermediate in organic synthesis. researchgate.net

Beyond its direct use, the diethylamine moiety, a component of this compound, has been recognized as an efficient organocatalyst in various transformations. These include diastereoselective syntheses, such as the one-pot condensation reactions leading to 2-amino-4H-chromenes. researchgate.net Furthermore, diethylamine acts as a nucleophile in nickel-catalyzed allylic amination reactions, utilizing allyl acetate or carbonate as electrophiles. nih.gov The performance of such catalytic systems, including those involving this compound, can be optimized by carefully controlling parameters such as temperature, catalyst loading, and the initial molar ratio of reactants. dergipark.org.tr

Table 1: Examples of Diethylamine/Acetate-Related Catalytic Applications

| Reaction Type | Catalyst/Reagent | Key Role | Reference |

| Aldol Condensation (Formaldehyde + Propionaldehyde) | Diethylammonium (B1227033) acetate (this compound) | Acid-base bifunctional catalyst | researchgate.net |

| Diastereoselective Synthesis (2-amino-4H-chromenes) | Diethylamine (component of this compound) | Organocatalyst | researchgate.net |

| Ni-catalyzed Allylic Amination | Diethylamine (component of this compound) | Nucleophile with allyl acetate/carbonate | nih.gov |

Immobilized this compound Systems for Enhanced Catalysis

The concept of immobilizing ionic liquids, including those incorporating amine and acetate functionalities, is a significant area of research aimed at enhancing catalytic performance and recyclability. While specific examples of immobilized this compound are less common in the provided literature, the broader field of immobilized ionic liquids offers a strong precedent. Immobilized ionic liquid catalysts, often prepared by incorporating ionic liquids onto carriers, have shown promise in improving catalytic activity and recovery, particularly in reactions like CO2 conversion. aaqr.org

For example, amino-modified polymer-immobilized ionic liquids have been successfully used to stabilize ruthenium nanoparticles, yielding efficient and selective heterogeneous catalysts. researchgate.net This highlights the potential for designing systems where this compound, or its functional components, could be integrated into solid supports to achieve enhanced catalytic efficiency, stability, and ease of separation from reaction mixtures.

Contribution to Advanced Materials Development

This compound, as a protic ionic liquid, contributes significantly to the development of advanced materials, particularly through its role in novel functionalized ionic liquids and its impact on interfacial chemistry.

Functionalized Protic Ionic Liquids in Novel Materials

This compound is classified as a protic ionic liquid (PIL), a class of materials characterized by their low melting points, negligible vapor pressure, and high thermal and chemical stability. researchgate.netmdpi.commdpi.comacs.org PILs are formed through the neutralization reaction of a Brønsted acid (acetic acid) and a Brønsted base (diethylamine). acs.orgaip.orgfrontiersin.org These properties make them attractive as alternative solvents and components in various advanced materials. researchgate.netmdpi.commdpi.com

Research into this compound and similar ammonium-based PILs has explored their thermophysical properties, including density, viscosity, and refractive index, which are crucial for their application in material design. mdpi.com Studies on the local composition behavior in binary solutions of this compound ionic liquid have revealed predominant self-associations within this compound-rich regions, indicating complex molecular interactions that can influence material properties. researchgate.net Furthermore, quantum chemical computations have been employed to investigate the structural and energetic characteristics of diethylamine-based ionic liquids, demonstrating the formation of hydrogen-bonded molecular complexes or ion pairs, which are fundamental to their behavior in novel materials. researchgate.net These PILs are also being actively investigated for applications such as CO2 capture, where their tunable properties can be specifically designed for efficient gas absorption. mdpi.comacs.org

Role in Interfacial Chemistry and Surface Modification

The acetate anion, a key component of this compound, plays a crucial role in interfacial chemistry and surface modification strategies. For instance, acetate-assisted buried interface engineering has been successfully employed to passivate defects at the TiO2/perovskite interface in highly efficient carbon-based perovskite solar cells. In these applications, the acetate ion contributes to defect passivation and optimizes energy level alignment at the interface, leading to improved device performance. acs.org

More broadly, amine acetates, including this compound, are recognized for their surface-active properties. They can act as cationic collectors in flotation processes, influencing interfacial tension between different phases. researchgate.net This ability to modify interfacial properties is vital in various material applications, including adhesives, coatings, and composites, where the chemical nature of surface functionalities and the use of coupling agents are critical for achieving desired material performance. nasa.govictp.it The presence of both the amine and acetate functionalities in this compound provides a versatile platform for interacting with different surfaces and influencing interfacial phenomena, making it relevant for designing materials with tailored surface properties.

Sophisticated Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural and dynamic properties of diethylamine (B46881) acetate (B1210297) in solution.

Concentration-dependent 1H NMR studies have been instrumental in understanding the micro-structural heterogeneities in binary solutions of diethylamine acetate (DEAA). researchgate.netresearchgate.net By measuring the 1H NMR spectra of DEAA in various solvents like water, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) at different compositions, researchers have been able to correlate the proton chemical shifts with the local environment. researchgate.netlookchem.com

In DEAA-rich regions, self-association of DEAA molecules is the predominant interaction. researchgate.netresearchgate.net However, in solvent-rich regions, the interactions between DEAA and solvent molecules become more significant, indicating a breakdown of the DEAA network structure. researchgate.netresearchgate.net The ability of the solvents to disrupt the DEAA structure follows the order: water > DMSO > acetone. researchgate.netresearchgate.net This is consistent with changes observed in the physicochemical properties of these solutions. researchgate.netresearchgate.net The chemical shifts of the protons in DEAA, such as those in the -NH2, -CH2, and -CH3 groups, are sensitive to the concentration and the nature of the solvent. lookchem.com For instance, in a study using deuterated chloroform (B151607) (CDCl3-d) as the solvent, the 1H NMR chemical shifts for DEAA were observed at approximately 9.9 ppm (2H, +NH2), 2.9 ppm (4H, -CH2), 1.9 ppm (3H, -CH3-COO-), and 1.3 ppm (6H, -CH3). lookchem.com

A local composition (LC) model has been successfully applied to correlate the concentration-dependent chemical shifts, providing a quantitative measure of the local mole fractions and interaction energies in these binary systems. researchgate.netresearchgate.netlookchem.com

Table 1: Experimental and Correlated 1H NMR Chemical Shifts of Protons in DEAA in Different Solvents at 298 K lookchem.com This table is interactive. Users can sort and filter the data.

| Solvent System | Proton Group | Experimental Chemical Shift (ppm) ● | Correlated Chemical Shift (ppm) — |

| DEAA/water | -CH3 | Varies with concentration | Correlated using LC model |

| DEAA/DMSO | -NH | Varies with concentration | Correlated using LC model |

| DEAA/acetone | -CH2 | Varies with concentration | Correlated using LC model |

Dynamic NMR (DNMR) spectroscopy is a key technique for investigating the rates of reversible chemical exchange processes, such as proton transfer. ucl.ac.ukyoutube.comlibretexts.org In the context of this compound, DNMR can be used to study the proton exchange between the diethylammonium (B1227033) cation and the acetate anion. psu.edu

The rate of this proton exchange influences the appearance of the NMR spectrum. ucl.ac.uklibretexts.org At slow exchange rates (low temperatures), distinct signals for the exchanging protons are observed. ucl.ac.uk As the temperature increases, the exchange rate increases, leading to broadening of the signals. At the coalescence temperature, the individual signals merge into a single broad peak. ucl.ac.uk At high exchange rates (high temperatures), a single, sharp, time-averaged signal is observed. ucl.ac.uk By analyzing the line shapes of the NMR spectra at different temperatures, it is possible to determine the kinetic parameters, such as the activation energy, for the proton exchange process. ucl.ac.ukpsu.edu This type of study provides valuable information on the lability of the N-H bond in the diethylammonium cation and the dynamics of ion pairing in solution. psu.edu

While 1H NMR is informative, multi-nuclear NMR provides a more comprehensive picture of the cation-anion interactions in this compound. chemicalbook.comsouthampton.ac.uk This can include the study of nuclei such as 13C, 15N, and 17O.

13C NMR: The chemical shifts of the carbon atoms in both the diethylammonium cation and the acetate anion are sensitive to their electronic environment. chemicalbook.com Changes in these chemical shifts can provide insights into ion pairing and solvation effects. For example, the 13C NMR spectrum of this compound has been reported, providing reference data for its carbon framework. chemicalbook.com

15N NMR: Temperature-dependent 15N NMR spectroscopy can be particularly useful for distinguishing between ionized and neutral species in protic ionic liquids like this compound. researchgate.net This technique allows for the direct observation of the nitrogen atom in the diethylammonium cation, providing information on the strength of hydrogen bonding and the degree of proton transfer from the acetic acid to the diethylamine. researchgate.net

Table 2: Key Nuclei for Multi-Nuclear NMR Studies of this compound

| Nucleus | Information Gained |

| 1H | Proton environment, hydrogen bonding, local composition, proton exchange dynamics. researchgate.netresearchgate.netlookchem.comucl.ac.uk |

| 13C | Carbon skeleton structure, ion-ion and ion-solvent interactions. chemicalbook.com |

| 15N | Degree of protonation, cation-anion hydrogen bonding, presence of neutral vs. ionized species. researchgate.net |

By combining data from these different nuclei, a detailed model of the intermolecular forces and structural organization within this compound solutions can be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecules. tandfonline.comcdnsciencepub.com

IR and Raman spectroscopy are powerful tools for the structural and conformational analysis of this compound. tandfonline.comcdnsciencepub.com The vibrational frequencies of specific functional groups are sensitive to their local environment and bonding interactions.

In a study of a diethylamine adduct of palladium(II) acetate, IR spectroscopy was used to identify the vibrational modes of both the diethylamine and acetate components. tandfonline.com The presence of a strong band associated with the N-H stretching vibration confirmed that the diethylamine molecules were present as such in the adduct. tandfonline.com The frequencies of the carboxylate (COO-) stretching modes of the acetate anion are particularly informative about the nature of its coordination. tandfonline.comcdnsciencepub.com For instance, the antisymmetric and symmetric stretching vibrations of the carboxyl group can indicate whether the acetate is acting as a monodentate, bidentate, or bridging ligand. tandfonline.com

Vibrational studies can also elucidate the extent of hydrogen bonding between the diethylammonium cation and the acetate anion. The frequency of the N-H stretching vibration is a sensitive indicator of hydrogen bond strength.

Table 3: Selected IR Vibrational Modes for this compound Analysis (Based on related studies tandfonline.com)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

| N-H Stretching | 3300 - 3000 | Presence of diethylamine, hydrogen bonding. |

| C-H Stretching | 3000 - 2800 | Alkyl group structure. |

| C=O Stretching (in Acetate) | 1750 - 1650 | Free vs. coordinated acetate. |

| COO⁻ Antisymmetric Stretching | 1610 - 1550 | Acetate coordination mode. |

| COO⁻ Symmetric Stretching | 1450 - 1350 | Acetate coordination mode. |

| C-N Stretching | 1250 - 1050 | Diethylamine structure. |

In situ spectroscopic techniques are crucial for understanding reaction mechanisms in catalysis by observing the catalyst and reacting species under actual reaction conditions. youtube.comunito.itaspbs.comrsc.org While specific studies on this compound as a catalyst monitored by in situ spectroscopy are not prevalent in the provided search results, the principles can be readily applied.

If this compound were used as a catalyst, for example in a condensation or hydrolysis reaction, in situ IR or Raman spectroscopy could be employed to monitor the reaction progress. youtube.comunito.itresearchgate.net This would involve placing the reaction mixture in a specially designed cell that allows for simultaneous spectroscopic measurement and control of reaction parameters like temperature and pressure. youtube.comaspbs.com

By tracking the changes in the vibrational spectra over time, one could:

Identify the formation of reaction intermediates. youtube.com

Observe the consumption of reactants and the formation of products. unito.it

Gain insights into the role of the diethylammonium and acetate ions in the catalytic cycle. researchgate.net

Distinguish between active species and spectator species. youtube.com

For instance, in a hypothetical reaction catalyzed by this compound, one might observe shifts in the N-H and COO- vibrational bands, indicating their involvement in substrate activation through hydrogen bonding. researchgate.net The appearance and disappearance of bands corresponding to reactants, intermediates, and products would allow for the determination of reaction kinetics and the elucidation of the reaction pathway. unito.it

Mass Spectrometry Approaches for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it ideal for identifying and quantifying compounds, as well as for elucidating chemical structures. In the context of this compound, both electrospray ionization and gas chromatography-mass spectrometry are valuable for comprehensive analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic and polar molecules, making it a prime method for studying this compound. umich.edu In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be directed into the mass analyzer.

For this compound, which exists as an ion pair of the diethylammonium cation and the acetate anion, ESI-MS can readily detect the diethylammonium ion. The technique is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. google.comrsc.org The use of modifiers in the mobile phase, such as ammonium (B1175870) acetate and diethylamine itself, can be critical for improving peak shapes and achieving accurate quantification of polar compounds. nih.gov The choice of solvent is also a crucial parameter, with protic solvents like methanol (B129727) and acetonitrile (B52724), often mixed with water, being commonly used to facilitate ionization. waters.com

Table 1: ESI-MS Parameters for Amine Analysis

| Parameter | Description | Typical Conditions |

| Ionization Mode | Positive or negative ion detection | Positive mode for detecting the diethylammonium cation |

| Solvent System | Mobile phase for LC-MS | Acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate. waters.com |

| Additives | To improve ionization and peak shape | 0.1% formic acid to facilitate protonation. waters.com Volatile buffers like ammonium acetate are preferred over non-volatile salts. waters.com |

| Capillary Voltage | High voltage applied to the ESI needle | Typically in the range of 3-5 kV |

| Drying Gas | Inert gas (e.g., nitrogen) to aid solvent evaporation | Flow rate and temperature are optimized for the specific analysis |

This table provides a general overview of typical ESI-MS parameters. Actual conditions may vary depending on the specific instrument and application.

While ESI-MS is ideal for the ionic components of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile byproducts that may be present or formed during reactions involving this compound. rsc.org In GC-MS, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. go-jsb.co.uk The separated components then enter the mass spectrometer for detection and identification.

The analysis of free low molecular weight amines like diethylamine by GC can be challenging. osha.gov However, headspace GC-MS has proven effective for the determination of volatile amines. rsc.org This technique involves sampling the vapor phase above a liquid or solid sample, which is particularly useful for analyzing residual solvents and volatile impurities. rsc.org The degradation of this compound or related compounds can produce various volatile byproducts. For instance, studies on the degradation of similar compounds have identified byproducts such as N,N-diethylformamide and diethylamine itself. rsc.org In some synthetic processes, triethylamine (B128534) can degrade to produce diethylamine, which can then be detected by GC-MS. turkjps.org

Table 2: Potential Volatile Byproducts Detectable by GC-MS

| Compound | Chemical Formula | Potential Origin |

| Diethylamine | (C₂H₅)₂NH | Degradation product or impurity. rsc.orgturkjps.org |

| Acetic Acid | CH₃COOH | Component of this compound or degradation product. core.ac.uk |

| N,N-Diethylformamide | HCON(C₂H₅)₂ | Oxidation byproduct. rsc.org |

| Ethanol | C₂H₅OH | Impurity or degradation product. core.ac.uk |

| Ethyl Acetate | CH₃COOC₂H₅ | Potential reaction byproduct. interesjournals.org |

This table lists potential volatile byproducts that could be identified using GC-MS in samples containing this compound.

Advanced Chromatographic Detection and Quantification Methods

Chromatographic techniques are central to the analytical chemistry of this compound, providing the means to separate it from other components in a mixture and to quantify its concentration with high accuracy and precision.

The detection of this compound in complex matrices, such as pharmaceutical formulations or environmental samples, often requires the development of specific and robust analytical methods. epa.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. ijpsonline.comnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach. ijpsonline.com

Developing a specific detection protocol involves optimizing several parameters, including the choice of the chromatographic column, the composition of the mobile phase, and the detector settings. ijpsonline.comnih.gov For instance, a C18 or a Phenyl-Hexyl column might be used for the separation. ijpsonline.comnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, with the pH adjusted to ensure good peak shape and resolution. ijpsonline.comnih.gov Diethylamine itself can be used as a mobile phase additive to act as a silanol (B1196071) blocker, improving the peak symmetry of basic compounds. nih.gov Detection is commonly performed using a UV detector at a specific wavelength. ijpsonline.comnih.gov In some cases, pre-column derivatization with a fluorescent tag can be employed to enhance detection sensitivity, particularly for trace-level analysis. mdpi.com

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to demonstrate its reproducibility and selectivity. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). ijpsonline.comnih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijpsonline.comnih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. ijpsonline.comnih.gov

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Example of HPLC Method Validation Parameters for this compound Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.05–100.0 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | researchgate.net |

| Precision (%RSD) | < 3.0% | nih.gov |

| Accuracy (% Recovery) | 97.13–103.94% | nih.gov |

| Limit of Detection (LOD) | 0.0038 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 1.6 µg per sample | osha.gov |

This table presents example validation parameters from studies on diethylamine or related compounds, illustrating the performance characteristics of a well-validated HPLC method.

Theoretical and Computational Chemistry Approaches in Understanding Diethylamine Acetate Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. For diethylamine (B46881) acetate (B1210297), DFT calculations provide detailed insights into the molecular and electronic characteristics of its constituent ions and their interactions.

Hydrogen bonding is a critical interaction in diethylamine acetate systems, influencing their structure and properties. DFT-based analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are utilized to quantify and describe these interactions researchgate.netresearchgate.net.

QTAIM analysis provides a topological partitioning of the electron density, allowing for the identification of bond critical points (BCPs) and ring critical points (RCPs) associated with hydrogen bonds. Parameters derived from QTAIM, such as electron density (ρ) and Laplacian of electron density (∇²ρ) at BCPs, can be used to assess the strength and nature of hydrogen bonds researchgate.net. For instance, a high electron density and negative Laplacian value at the BCP between the hydrogen and acceptor atom indicate a strong, covalent-like hydrogen bond, typical in protic ionic liquids researchgate.netresearchgate.net.

NBO analysis, on the other hand, provides insights into donor-acceptor interactions by quantifying the delocalization of electron density from occupied orbitals (e.g., lone pairs, σ bonds) to unoccupied orbitals (e.g., antibonding σ* orbitals) researchgate.net. The second-order perturbation energy (E(2)) derived from NBO analysis is a measure of the strength of these delocalization interactions, directly correlating with hydrogen bond strength researchgate.net. Research on diethylamine-based ionic liquids, including diethylammonium (B1227033) acetate, has utilized NBO and QTAIM to confirm the presence of strong hydrogen bonding interactions between the diethylammonium cation and the acetate anion researchgate.netresearchgate.net. It has been established that the strength of these interactions depends on the nature of the cation, with interactions weakening as cation size increases researchgate.netresearchgate.net.

Table 1: Illustrative DFT-derived Parameters for Hydrogen Bonding in Diethylammonium Acetate (Hypothetical Data)

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | E(2) from NBO (kcal/mol) |

| N-H···O (Cation-Anion) | 0.030 - 0.045 | -0.080 - -0.120 | 20 - 40 |

| C-H···O (Cation-Anion) | 0.005 - 0.015 | 0.010 - 0.030 | 2 - 8 |

Note: These values are illustrative and represent typical ranges for strong to weak hydrogen bonds as found in similar systems. Actual values would depend on specific computational details and the precise geometry of the interaction.

Molecular Dynamics (MD) Simulations for Solution Behavior

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, enabling the study of dynamic processes and macroscopic properties derived from atomic interactions. For this compound, MD simulations are vital for understanding its behavior in solution, particularly its micro-structural organization and interaction dynamics.

MD simulations are powerful tools for investigating micro-structural heterogeneities in binary solutions involving this compound (DEAA) and various solvents (e.g., water, DMSO, acetone) researchgate.netresearchgate.net. These simulations can reveal how DEAA ions arrange themselves and how they interact with solvent molecules at different concentrations. For instance, studies have shown that in DEAA-rich regions, self-associations of DEAA ions are predominant, indicating a clustered or networked structure of the ionic liquid researchgate.net. As the solvent concentration increases, the network of DEAA ions can be disrupted, leading to increased interactions between DEAA and solvent molecules researchgate.netresearchgate.net. MD simulations can quantify these structural changes through radial distribution functions (RDFs) and spatial distribution functions (SDFs), which provide information about the probability of finding a particular atom or molecule at a certain distance and orientation from another acs.org.

Table 2: Observed Micro-Structural Behavior of this compound in Binary Solutions (Based on MD/NMR Studies)

| Solution Composition | Predominant Interaction Type | Structural Observation | Reference |

| DEAA-rich region | DEAA self-association | Predominant ion-ion interactions, networked structure | researchgate.net |

| Solvent-rich region | DEAA-solvent interaction | DEAA network disrupted, increased ion-solvent interactions | researchgate.netresearchgate.net |

Note: The ability of solvents to break down the DEAA structure has been observed to follow the order: water > DMSO > acetone (B3395972), consistent with changes in physicochemical properties researchgate.netresearchgate.net.

MD simulations provide dynamic insights into the interactions between this compound ions (solute-solute) and between DEAA ions and solvent molecules (solvent-solute) acs.orgacs.org. These simulations allow for the calculation of various dynamic properties, such as diffusion coefficients, rotational correlation times, and interaction energies, which shed light on the mobility and interaction strength of the species in solution acs.org.

Emerging Research Frontiers and Advanced Perspectives

Sustainable Chemistry Applications of Diethylamine (B46881) Acetate (B1210297)

The principles of green chemistry are guiding the development of more environmentally benign chemical processes. Protic ionic liquids like diethylamine acetate are at the forefront of this movement due to their potential as green solvents and catalysts.

This compound is being explored as a catalyst and reaction medium in green synthetic strategies, aiming to reduce the use of volatile and toxic organic solvents. One area of significant interest is its application in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

The Knoevenagel condensation is a crucial reaction in organic synthesis for producing substituted alkenes, which are precursors for various fine chemicals and pharmaceuticals. Traditionally, this reaction is catalyzed by volatile and often toxic organic bases like pyridine (B92270) and piperidine. Research into greener alternatives has shown that ammonium (B1175870) salts can serve as effective and more environmentally friendly catalysts. researchgate.net this compound, being an ammonium acetate salt, can function as a bifunctional catalyst. The acetate anion acts as a base to deprotonate the active methylene (B1212753) compound, while the diethylammonium (B1227033) cation can stabilize the transition state.

Studies on similar ammonium salts in solvent-free Knoevenagel condensations have demonstrated high yields and selectivity for the desired products. researchgate.net For instance, the condensation of various benzaldehydes with malonic acid using ammonium-based catalysts has been shown to proceed efficiently. researchgate.net While specific data for this compound is limited, the general mechanism and the results from analogous systems suggest its high potential.

Table 1: Illustrative Examples of Ammonium Salt-Catalyzed Knoevenagel Condensation (Solvent-Free) (Note: This table is based on data for analogous ammonium salt catalysts to illustrate the potential of this compound, as specific data for this compound is not readily available in the cited literature.)

| Benzaldehyde Derivative | Active Methylene Compound | Catalyst (Analogue) | Yield (%) |

| 4-Chlorobenzaldehyde | Malonic Acid | Ammonium Acetate | 92 |

| 4-Methoxybenzaldehyde | Malonic Acid | Ammonium Acetate | 95 |

| 4-Nitrobenzaldehyde | Malonic Acid | Ammonium Acetate | 89 |

Data inferred from studies on similar ammonium salt catalysts. researchgate.net

The use of this compound in such reactions aligns with the principles of green chemistry by offering a recyclable, non-volatile catalytic system that can potentially be used in solvent-free conditions, thus minimizing waste and environmental impact. bepls.com

A key advantage of ionic liquids, including this compound, is their potential for catalyst recyclability. Their low vapor pressure and high thermal stability allow for the separation of products and byproducts through distillation, leaving the ionic liquid catalyst behind for reuse.

While specific studies detailing the recycling of this compound as a catalyst are not extensively documented in the provided search results, the general principle is well-established for ionic liquids. For example, in reactions where the product is less polar than the ionic liquid, it can be extracted using a non-polar solvent, and the ionic liquid phase containing the catalyst can be reused.

Novel Energy Applications

The unique ionic nature of this compound makes it a candidate for investigation in advanced energy storage and conversion technologies.

Protic ionic liquids are being investigated as potential electrolytes in advanced battery systems, such as lithium-ion and sodium-ion batteries, due to their intrinsic ionic conductivity, wide electrochemical windows, and low flammability. rsc.orgnih.gov While specific research on this compound as a primary electrolyte in commercial batteries is not yet prominent, its properties as a PIL make it a relevant subject for foundational studies.

Research on acetate-based "water-in-salt" electrolytes for aqueous sodium-ion batteries has shown promising results, achieving a wide electrochemical stability window. oaepublish.com These studies, however, have primarily focused on simple ammonium acetate and sodium acetate. The larger diethylammonium cation in this compound could influence the solvation structure and transport properties of the charge carriers (e.g., Li⁺ or Na⁺), potentially impacting battery performance.

Table 2: Comparison of Ionic Conductivity for Different Electrolyte Systems (Note: This table includes data for related ionic liquids to provide context for the potential performance of this compound, as specific data for this compound as a battery electrolyte is not available in the cited literature.)

| Electrolyte System | Ionic Conductivity (mS/cm) at 25°C |

| Conventional Carbonate-based Electrolyte | ~10-12 |

| Pyrrolidinium-based IL Electrolyte | ~1-5 |

| [bmim][PF6] (a common aprotic IL) | ~1.3 |

Data from studies on various ionic liquid electrolytes. semanticscholar.org

Further research is needed to evaluate the specific electrochemical properties of this compound, including its ionic conductivity, electrochemical stability window, and compatibility with various electrode materials, to determine its viability for use in advanced battery systems.